molecular formula C20H19N7O B2885208 3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2097894-65-8

3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2885208
CAS No.: 2097894-65-8
M. Wt: 373.42
InChI Key: PCXJTPQUCSRBOC-UHFFFAOYSA-N
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Description

3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C20H19N7O and its molecular weight is 373.42. The purity is usually 95%.
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Biological Activity

The compound 3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H20N6O\text{C}_{19}\text{H}_{20}\text{N}_{6}\text{O}

This complex structure features multiple functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The presence of the pyridinyl and dihydropyridazinyl moieties suggests potential interactions with enzymes and receptors involved in various signaling pathways. Preliminary studies indicate that it may act as an inhibitor of certain kinases, which are crucial in cancer cell proliferation and survival.

Antitumor Activity

Recent research has demonstrated that derivatives of pyrazine compounds exhibit significant antitumor activity. For instance, compounds similar to our target compound have shown IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .

CompoundCell LineIC50 (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These findings suggest that the compound may possess similar or enhanced antitumor properties, warranting further investigation.

Inhibition of Kinases

The compound is hypothesized to inhibit c-Met kinase activity, which is implicated in tumor growth and metastasis. Studies have shown that related compounds exhibit IC50 values as low as 0.09 µM against c-Met . This suggests that our target compound could potentially serve as a therapeutic agent by inhibiting pathways critical for cancer progression.

Case Studies and Research Findings

  • Cytotoxicity Assessment : In vitro studies have utilized the MTT assay to evaluate the cytotoxic effects of similar compounds on various cancer cell lines. Compounds with structural similarities demonstrated moderate to high cytotoxicity, indicating potential effectiveness in cancer treatment .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications in the pyridine and piperidine rings significantly affect the biological activity of these compounds. For example, substituents on the pyridine ring can enhance binding affinity to target proteins .
  • Apoptosis Induction : Additional studies have indicated that certain derivatives can induce apoptosis in cancer cells, suggesting a dual mechanism involving both cell cycle arrest and programmed cell death .

Properties

IUPAC Name

3-[4-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c21-13-18-20(24-10-9-23-18)26-11-5-15(6-12-26)14-27-19(28)2-1-17(25-27)16-3-7-22-8-4-16/h1-4,7-10,15H,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXJTPQUCSRBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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